Cas no 1096840-55-9 (1-methyl-N-(2-methylbutyl)piperidin-4-amine)
1-methyl-N-(2-methylbutyl)piperidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-N-(2-methylbutyl)piperidin-4-amine
- starbld0042252
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- Inchi: 1S/C11H24N2/c1-4-10(2)9-12-11-5-7-13(3)8-6-11/h10-12H,4-9H2,1-3H3
- InChI Key: IQYNNUUOGCPSMD-UHFFFAOYSA-N
- SMILES: N1(C)CCC(CC1)NCC(C)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 128
- XLogP3: 2.1
- Topological Polar Surface Area: 15.3
1-methyl-N-(2-methylbutyl)piperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366303-500mg |
1-Methyl-N-(2-methylbutyl)piperidin-4-amine |
1096840-55-9 | 98% | 500mg |
¥4212.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366303-1g |
1-Methyl-N-(2-methylbutyl)piperidin-4-amine |
1096840-55-9 | 98% | 1g |
¥5269.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366303-5g |
1-Methyl-N-(2-methylbutyl)piperidin-4-amine |
1096840-55-9 | 98% | 5g |
¥14746.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366303-10g |
1-Methyl-N-(2-methylbutyl)piperidin-4-amine |
1096840-55-9 | 98% | 10g |
¥21873.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10124-100mg |
1-methyl-N-(2-methylbutyl)piperidin-4-amine |
1096840-55-9 | 95% | 100mg |
¥1134.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10124-250mg |
1-methyl-N-(2-methylbutyl)piperidin-4-amine |
1096840-55-9 | 95% | 250mg |
¥1517.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10124-500mg |
1-methyl-N-(2-methylbutyl)piperidin-4-amine |
1096840-55-9 | 95% | 500mg |
¥2527.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10124-1g |
1-methyl-N-(2-methylbutyl)piperidin-4-amine |
1096840-55-9 | 95% | 1g |
¥3163.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10124-5g |
1-methyl-N-(2-methylbutyl)piperidin-4-amine |
1096840-55-9 | 95% | 5g |
¥9481.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10124-10g |
1-methyl-N-(2-methylbutyl)piperidin-4-amine |
1096840-55-9 | 95% | 10g |
¥14062.0 | 2024-04-26 |
1-methyl-N-(2-methylbutyl)piperidin-4-amine Suppliers
1-methyl-N-(2-methylbutyl)piperidin-4-amine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 1-methyl-N-(2-methylbutyl)piperidin-4-amine
Introduction to 1-methyl-N-(2-methylbutyl)piperidin-4-amine (CAS No. 1096840-55-9)
1-methyl-N-(2-methylbutyl)piperidin-4-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 1096840-55-9, belongs to the piperidine class of heterocyclic amines. Piperidine derivatives are widely recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry. The unique structural features of 1-methyl-N-(2-methylbutyl)piperidin-4-amine, including its branched alkyl substituents and amine functionality, contribute to its potential as a pharmacophore in the design of novel therapeutic agents.
The synthesis of 1-methyl-N-(2-methylbutyl)piperidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The presence of both methyl and isobutyl groups enhances the compound's lipophilicity, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) properties. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its incorporation into preclinical and clinical studies.
In the realm of pharmaceutical research, 1-methyl-N-(2-methylbutyl)piperidin-4-amine has been explored for its potential role in modulating various biological pathways. Its structural similarity to known bioactive molecules suggests that it may exhibit properties such as receptor binding affinity, enzyme inhibition, or neurotransmitter interaction. Preliminary studies have indicated that derivatives of piperidine amines can serve as effective candidates for treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The amine group at the 4-position of the piperidine ring is particularly noteworthy, as it can be modified to enhance binding specificity to target proteins.
One of the most compelling aspects of 1-methyl-N-(2-methylbutyl)piperidin-4-amine is its versatility in drug design. Researchers have leveraged its framework to develop libraries of compounds for high-throughput screening (HTS) campaigns. These libraries are instrumental in identifying lead compounds that can be further optimized through structure-based drug design (SBDD) or computationally aided molecular design (CAMD). The branched alkyl substituents not only influence physicochemical properties but also provide multiple sites for functionalization, allowing for fine-tuning of pharmacological profiles.
The pharmacokinetic behavior of 1-methyl-N-(2-methylbutyl)piperidin-4-amine is another area of active investigation. Studies have demonstrated that the compound exhibits moderate solubility in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, its metabolic stability has been assessed through in vitro studies using liver microsomes and cytochrome P450 enzymes. These assessments provide critical insights into potential drug-drug interactions and degradation pathways, ensuring safer therapeutic applications.
Recent publications highlight the use of 1-methyl-N-(2-methylbutyl)piperidin-4-amine as an intermediate in the synthesis of more complex molecules with enhanced therapeutic potential. For instance, researchers have incorporated this scaffold into kinase inhibitors targeting oncogenic pathways. The ability to modify the piperidine core while maintaining bioactivity has opened new avenues for developing treatments against cancer and other chronic diseases. Furthermore, the compound's compatibility with solid-phase synthesis techniques has streamlined its production process, making it more accessible for academic and industrial applications.
The toxicological profile of 1-methyl-N-(2-methylbutyl)piperidin-4-amine has also been scrutinized to ensure safety margins for further development. Acute toxicity studies have revealed low systemic toxicity at tested doses, suggesting a favorable safety profile. However, chronic exposure studies are necessary to fully characterize long-term effects. These studies are essential for regulatory submissions and commercialization efforts.
In conclusion,1-methyl-N-(2-methylbutyl)piperidin-4-amine (CAS No. 1096840-55-9) represents a promising candidate in pharmaceutical innovation due to its unique structural attributes and biological relevance. Its role as a building block in drug discovery underscores the importance of piperidine derivatives in modern medicine. As research continues to uncover new therapeutic applications, this compound will likely remain at the forefront of medicinal chemistry endeavors.
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